molecular formula C16H18N4S B11434532 4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B11434532
M. Wt: 298.4 g/mol
InChI Key: IFCMTQCHWSGTTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline with cyclohexylthiol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Mechanism of Action

The anticancer activity of 4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is primarily attributed to its inhibition of VEGFR-2. By blocking this receptor, the compound effectively suppresses tumor growth and angiogenesis. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death .

Properties

Molecular Formula

C16H18N4S

Molecular Weight

298.4 g/mol

IUPAC Name

4-cyclohexylsulfanyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C16H18N4S/c1-11-18-19-15-16(21-12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)20(11)15/h5-6,9-10,12H,2-4,7-8H2,1H3

InChI Key

IFCMTQCHWSGTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SC4CCCCC4

Origin of Product

United States

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